molecular formula C15H14O4 B12544566 4-Hydroxy-3-methylphenyl 4-methoxybenzoate CAS No. 146952-26-3

4-Hydroxy-3-methylphenyl 4-methoxybenzoate

Cat. No.: B12544566
CAS No.: 146952-26-3
M. Wt: 258.27 g/mol
InChI Key: UCLGVOCFGKUSGX-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylphenyl 4-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a methyl group, and a methoxybenzoate group

Preparation Methods

The synthesis of 4-Hydroxy-3-methylphenyl 4-methoxybenzoate typically involves the esterification of 4-hydroxy-3-methylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-Hydroxy-3-methylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-3-methylphenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Hydroxy-3-methylphenyl 4-methoxybenzoate can be compared with similar compounds such as:

    Methyl 3-hydroxy-4-methoxybenzoate: This compound has similar functional groups but differs in the position of the hydroxy and methoxy groups.

    4-Hydroxy-3-methoxybenzoic acid: This compound lacks the ester group and has a carboxylic acid group instead.

    4-Hydroxy-3-methylbenzoic acid: This compound has a similar structure but lacks the methoxy group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

146952-26-3

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(4-hydroxy-3-methylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C15H14O4/c1-10-9-13(7-8-14(10)16)19-15(17)11-3-5-12(18-2)6-4-11/h3-9,16H,1-2H3

InChI Key

UCLGVOCFGKUSGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OC)O

Origin of Product

United States

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